molecular formula C21H19N3O3 B10815363 Domainex

Domainex

Cat. No.: B10815363
M. Wt: 361.4 g/mol
InChI Key: FUSHFOGORKZNNQ-UHFFFAOYSA-N
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Description

Domainex is a leading integrated drug discovery contract research organization that provides innovative solutions for pharmaceutical, biotech, academic, and patient foundation organizations globally. The compound “this compound” refers to the proprietary technologies and methodologies developed by the company to facilitate drug discovery and development.

Preparation Methods

Domainex employs various synthetic routes and reaction conditions to generate target molecules. These include:

    Heterocyclic chemistry: Synthesis of heterocyclic compounds.

    Asymmetric synthesis: Methods to create chiral molecules.

    Microwave-assisted synthesis: Utilization of microwave energy to accelerate chemical reactions.

    Flow chemistry: Continuous flow processes for efficient synthesis.

    Ozonolysis: Cleavage of alkenes using ozone.

    Photochemistry: Reactions induced by ultraviolet or blue-light LED.

    Solid-supported (resin) chemistry: Use of solid supports for synthesis.

    Hydrogenation: Reduction of compounds using hydrogen gas.

    Preparation of organometallic and organophosphorus compounds: Synthesis involving metal and phosphorus elements.

Chemical Reactions Analysis

Domainex compounds undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Common reagents and conditions: Include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.

    Major products: Depend on the specific reaction but can include alcohols, ketones, and amines.

Scientific Research Applications

Domainex compounds have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Domainex compounds involves:

Comparison with Similar Compounds

Domainex compounds are unique due to their proprietary technologies and methodologies. Similar compounds include:

This compound’s approach combines these methodologies to provide a comprehensive and efficient drug discovery process, setting it apart from other compounds and technologies in the field.

Properties

IUPAC Name

5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSHFOGORKZNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.